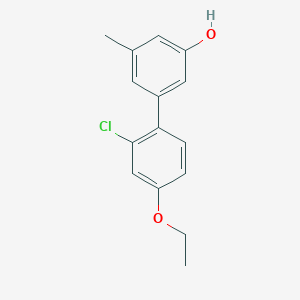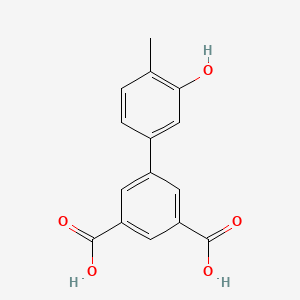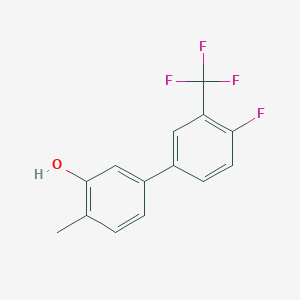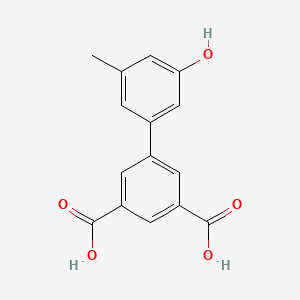
5-(2-Fluoro-3-trifluoromethylphenyl)-2-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Fluoro-3-trifluoromethylphenyl)-2-methylphenol (95%) is a compound with a variety of uses in the scientific research field. This compound is a colorless to pale yellow liquid with a strong odor and is soluble in most organic solvents. It is also known as 5-Fluoro-3-trifluoromethylphenyl-2-methylphenol and 5-Fluoro-3-trifluoromethyl-2-methylphenol. It is a fluorinated compound with a wide range of applications in fields such as organic chemistry, biochemistry, and pharmacology. This compound is a useful reagent for the synthesis of various organic compounds and has been studied for its ability to act as a catalyst in various reactions.
Applications De Recherche Scientifique
5-(2-Fluoro-3-trifluoromethylphenyl)-2-methylphenol (95%) is used in various scientific research applications. It is used as a reagent for the synthesis of various organic compounds and has been studied for its ability to act as a catalyst in various reactions. It has also been used in the synthesis of various pharmaceuticals, such as antibiotics and anti-cancer drugs. Additionally, it has been used in the synthesis of various materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 5-(2-Fluoro-3-trifluoromethylphenyl)-2-methylphenol (95%) is not fully understood. However, it is believed that the compound acts as a catalyst in various reactions, which results in the formation of the desired product. It is also believed that the compound is able to interact with other molecules in the reaction, which helps to speed up the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-3-trifluoromethylphenyl)-2-methylphenol (95%) are not fully understood. However, studies have shown that the compound is able to interact with other molecules in the reaction, which may lead to changes in the biochemical and physiological properties of the molecules. Additionally, the compound has been found to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(2-Fluoro-3-trifluoromethylphenyl)-2-methylphenol (95%) in laboratory experiments include its ability to act as a catalyst in various reactions, its low toxicity, and its ability to interact with other molecules in the reaction. Additionally, the compound is relatively inexpensive and is readily available. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood.
Orientations Futures
The future directions for 5-(2-Fluoro-3-trifluoromethylphenyl)-2-methylphenol (95%) include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of various organic compounds and materials. Additionally, further research into its antioxidant properties may lead to new uses for the compound in the prevention and treatment of various diseases. Finally, further research into its potential applications in the synthesis of pharmaceuticals may lead to the development of new drugs.
Méthodes De Synthèse
5-(2-Fluoro-3-trifluoromethylphenyl)-2-methylphenol (95%) can be synthesized via a two-step process. The first step involves the reaction of 2-fluoro-3-trifluoromethyl phenol with 2-methylphenol in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds through an SN2 mechanism, resulting in the formation of the desired product. The second step involves the reaction of the product with an acid such as hydrochloric acid or sulfuric acid, which results in the formation of the desired product.
Propriétés
IUPAC Name |
5-[2-fluoro-3-(trifluoromethyl)phenyl]-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O/c1-8-5-6-9(7-12(8)19)10-3-2-4-11(13(10)15)14(16,17)18/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRXWWTYZAPRHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=CC=C2)C(F)(F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684017 |
Source


|
| Record name | 2'-Fluoro-4-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261977-79-0 |
Source


|
| Record name | 2'-Fluoro-4-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-methylphenol, 95%](/img/structure/B6372393.png)


![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylphenol, 95%](/img/structure/B6372405.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylphenol, 95%](/img/structure/B6372410.png)






![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylphenol, 95%](/img/structure/B6372485.png)

![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylphenol, 95%](/img/structure/B6372491.png)